(1S,2R)-2-(Methylamino)cyclohexanol structural analysis and properties
(1S,2R)-2-(Methylamino)cyclohexanol structural analysis and properties
Executive Technical Summary
(1S,2R)-2-(Methylamino)cyclohexanol is a chiral
This molecule serves as a critical chiral building block in asymmetric synthesis, functioning as a precursor for chiral ligands (e.g., in enantioselective alkylations) and as a pharmacophore in medicinal chemistry. Its structural uniqueness lies in its ability to form a strong intramolecular hydrogen bond (IMHB) in the cis-configuration, which significantly influences its solubility, basicity, and binding affinity compared to the trans-isomer.
Structural & Conformational Analysis
Stereochemical Nomenclature
The (1S,2R) configuration denotes a cis-1,2-disubstituted cyclohexane.
-
C1 (S-configuration): The hydroxyl group has priority.
-
C2 (R-configuration): The methylamino group has priority.
In a standard chair conformation, cis-1,2-substituents occupy axial/equatorial (a/e) or equatorial/axial (e/a) positions. This stands in contrast to the trans-isomer, which prefers the thermodynamically stable diequatorial (e/e) conformation.
Conformational Lock & Hydrogen Bonding
The (1S,2R) isomer exhibits a distinct conformational preference driven by Intramolecular Hydrogen Bonding (IMHB) .
-
The Interaction: The lone pair on the amine nitrogen acts as a hydrogen bond acceptor for the hydroxyl proton (
). -
Energetics: While steric bulk typically favors equatorial positioning, the IMHB stabilizes the cis-conformation where the heteroatoms are in close proximity (gauche relationship). This interaction effectively "locks" the molecule into a specific chair conformation, reducing the entropic penalty during ligand-metal binding events.
-
Solvent Effect: In non-polar solvents (e.g., hexane, toluene), the IMHB is dominant, making the molecule appear more lipophilic (higher apparent LogP). In protic solvents (e.g., water, methanol), intermolecular bonding disrupts this internal lock.
Visualization of Stereochemical Relationships
Figure 1: Stereochemical flow illustrating the conformational equilibrium of the cis-isomer. The intramolecular hydrogen bond stabilizes the gauche relationship between the functional groups.
Physicochemical Profile
The following data summarizes the core physical properties. Note that melting points and specific rotations are sensitive to enantiomeric purity.
| Property | Value / Description | Context |
| Molecular Formula | Secondary amine, secondary alcohol | |
| Molecular Weight | 129.20 g/mol | Low MW fragment |
| Stereochemistry | (1S, 2R) | cis-isomer |
| LogP (Octanol/Water) | ~0.4 - 0.6 | Moderately hydrophilic; pH dependent |
| pKa (Amine) | ~9.0 - 9.5 | Typical for secondary amines; lowered by OH proximity |
| pKa (Alcohol) | ~14.5 | Standard secondary alcohol |
| H-Bond Donors | 2 | -OH, -NH |
| H-Bond Acceptors | 2 | O, N |
| Solubility | High in EtOH, DMSO, | Amphiphilic nature |
Advanced Synthesis Protocol: Stereoselective Inversion Strategy
Objective: Synthesize (1S,2R)-2-(methylamino)cyclohexanol with high diastereomeric excess (de).
Challenge: The direct reaction of cyclohexene oxide with methylamine yields the trans-isomer ((1R,2R)/(1S,2S)) due to the
Reaction Workflow Diagram
Figure 2: Synthetic pathway for converting cyclohexene oxide to the cis-amino alcohol via an oxazoline intermediate. This method ensures stereochemical inversion from trans to cis.
Detailed Methodology
Step 1: Synthesis of trans-2-(Methylamino)cyclohexanol (Precursor)
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Reagents: Cyclohexene oxide (1.0 eq), Methylamine (40% aq. solution, 3.0 eq).
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Procedure: Charge a pressure vessel with cyclohexene oxide and aqueous methylamine. Heat to 70°C for 4 hours. The epoxide ring opens via backside attack, yielding the trans-isomer exclusively.
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Workup: Concentrate under reduced pressure to remove excess methylamine. Extract with dichloromethane (DCM).
-
Note: If enantiopure product is required, resolve this intermediate using chiral tartaric acid crystallization before proceeding.
Step 2: N-Benzoylation
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Reagents: trans-Amino alcohol (from Step 1), Benzoyl chloride (1.1 eq), Triethylamine (1.5 eq), DCM.
-
Procedure: Dissolve amino alcohol in dry DCM at 0°C. Add
, then dropwise add PhCOCl. Stir at RT for 2 hours. -
Mechanism: Protection of the secondary amine to prevent side reactions and set up the intramolecular attack.
Step 3: Cyclization to Oxazoline (The Inversion Step)
-
Reagents: N-Benzoyl intermediate, Thionyl Chloride (
). -
Procedure: Treat the N-benzoyl alcohol with
. This converts the alcohol to a chloro- or chlorosulfite leaving group. Upon heating, the carbonyl oxygen of the amide attacks the carbon bearing the leaving group. -
Stereochemistry: This is an intramolecular
reaction. The attack occurs from the "backside" relative to the leaving group, causing inversion of configuration at the carbon center.-
Trans precursor (
-OH, -NH) Cis-fused oxazoline ring.
-
Step 4: Hydrolysis
-
Reagents: 6M
or . -
Procedure: Reflux the oxazoline in acid/base to cleave the amide/ether linkage.
-
Result: The ring opens with retention of configuration at the oxygen-bearing carbon (C1) and nitrogen-bearing carbon (C2) relative to the oxazoline, yielding the cis-2-(methylamino)cyclohexanol .
Applications in Research & Development
Asymmetric Catalysis
The (1S,2R) isomer is a "privileged scaffold" for ligand design.
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N,O-Ligands: Reacting the amine with phosphines generates P,N-ligands used in Iridium-catalyzed hydrogenation of unfunctionalized olefins.
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Zinc-Catalyzed Alkylation: The
-amino alcohol moiety coordinates with dialkylzinc reagents ( ), accelerating the enantioselective addition to aldehydes. The cis-geometry often provides a tighter "chiral pocket" than the trans-isomer, leading to higher enantiomeric excess (ee) in specific substrates.
Medicinal Chemistry
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Pharmacophore: The 2-aminocyclohexanol motif is a substructure of analgesic compounds (e.g., Tramadol analogs). The cis-configuration is crucial for receptor fitting in opioid receptors, where the relative spatial orientation of the hydroxyl and amine groups dictates binding affinity.
-
Resolution Agent: Due to its conformational rigidity, the enantiopure (1S,2R) amine can be used to resolve racemic carboxylic acids via diastereomeric salt formation.
References
-
PubChem. (2025).[1][2] Compound Summary: (1R,2R)-2-Aminocyclohexanol (and isomers). National Library of Medicine.[2][3] [Link]
-
Basso, E. A., et al. (2010).[4] Conformational Analysis of cis-2-Halocyclohexanols; Solvent Effects by NMR and Theoretical Calculations. Journal of Organic Chemistry. [Link]
-
Vertex AI Search. (2025). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. [Link]
-
Ardashov, O. V., et al. (2011).[5] Highly potent activity of (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol in animal models of Parkinson's disease. Journal of Medicinal Chemistry. [Link]
Sources
- 1. 2-[(Methylamino)methyl]cyclohexan-1-ol | C8H17NO | CID 541636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1R,2R)-2-Aminocyclohexanol | C6H13NO | CID 735777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1S,2S)-2-Methylamino-cyclohexanol | C7H15NO | CID 6504200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (PDF) Conformational Analysis of cis -2-Halocyclohexanols; Solvent Effects by NMR and Theoretical Calculations [academia.edu]
- 5. Highly potent activity of (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
